molecular formula C29H24ClN3O5S B11631241 (6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one

(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B11631241
M. Wt: 562.0 g/mol
InChI Key: GDAAVIHZLRHWSS-ONQBAZCLSA-N
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Description

(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiazolo[3,2-A]pyrimidin-7-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[3,2-A]pyrimidin-7-one core, followed by the introduction of various substituents through a series of reactions such as halogenation, etherification, and condensation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated processes can further enhance the scalability and cost-effectiveness of production.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, alkylating agents, and acids or bases to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-A]pyrimidin-7-one derivatives with different substituents. Examples include:

  • (6Z)-6-({3-Bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
  • (6Z)-6-({3-Fluoro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H24ClN3O5S

Molecular Weight

562.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C29H24ClN3O5S/c1-35-20-8-10-21(11-9-20)37-12-13-38-26-23(30)15-18(16-25(26)36-2)14-22-27(31)33-24(19-6-4-3-5-7-19)17-39-29(33)32-28(22)34/h3-11,14-17,31H,12-13H2,1-2H3/b22-14-,31-27?

InChI Key

GDAAVIHZLRHWSS-ONQBAZCLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC

Origin of Product

United States

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